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Compound of Interest

Compound Name: Yadanzioside K

Cat. No.: B1496028

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Yadanzioside K, a quassinoid glycoside isolated from the seeds of Brucea javanica. This
document is intended to serve as a core resource for researchers engaged in natural product
chemistry, drug discovery, and development, offering detailed spectroscopic data, experimental
protocols, and a workflow for its analysis.

Spectroscopic Data of Yadanzioside K

The structural elucidation of Yadanzioside K was achieved through extensive spectroscopic
analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The data presented below has been compiled from the peer-reviewed publication, "New
Quassinoids, Javanicolides C and D and Javanicosides B--F, From Seeds of Brucea Javanica"
published in the Journal of Natural Products in 2004.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the elemental composition and
molecular weight of Yadanzioside K.
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o Mass-to-Charge Ratio
lonization Mode (miz) Molecular Formula
mlz

HR-FABMS (positive) 769.2820 [M+H]* C36HasO1s

'H Nuclear Magnetic Resonance (NMR) Data

The H NMR spectrum provides detailed information about the proton environment within the
molecule. The following table summarizes the chemical shifts (d) in parts per million (ppm),
coupling constants (J) in Hertz (Hz), and multiplicities of the proton signals for Yadanzioside K,
recorded in deuterated pyridine (CsDsN).
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Position o (ppm) Multiplicity J (Hz)
1 3.58 d 8.0

2 2.51 m

3 4.45 d 2.5

5 3.25 dd 12.0,5.0
6a 2.20 m

6[3 1.85 m

7 5.98 S

9 3.15 d 5.0

11 4.95 brs

12 4.60 brs

14 2.85 d 55

15 6.25 d 55

20 4.85, 4.20 d 12.5
2-H 6.95 q 1.5
3'-Me 2.15 d 15
4'-Me 1.55 S

OAc 2.05 S

OMe 3.75 S

Glc

1 5.10 d 7.5

2' 4.25 m

3 4.35 m

4 4.40 m
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5' 4.05 m

6' 4.55, 4.30 m

13C Nuclear Magnetic Resonance (NMR) Data

The 13C NMR spectrum provides information on the carbon skeleton of Yadanzioside K. The
chemical shifts (&) in ppm for each carbon atom are presented in the table below, recorded in

deuterated pyridine (CsDsN).
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Position o (ppm) Position o (ppm)
1 79.8 15 72.5
2 209.1 16 208.2
3 82.5 20 68.5
4 140.2 21 171.0
5 45.1 Side Chain

6 28.5 1 166.5
7 118.2 2' 128.8
8 162.5 3 158.5
9 51.2 4 79.5
10 45.5 5' 255
11 75.5 6' 25.1
12 75.1 OAc (C=0) 170.2
13 84.1 OAc (CHs) 20.8
14 49.5 OMe 525
Glc

1 103.5 4 71.8
2' 75.5 5' 78.5
3 78.8 6' 62.9

Experimental Protocols

The following protocols are based on the methodologies described in the referenced literature
for the isolation and structural characterization of quassinoids from Brucea javanica.

Isolation of Yadanzioside K
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Extraction: The seeds of Brucea javanica were ground and extracted with methanol (MeOH).

Partitioning: The MeOH extract was concentrated and then partitioned between water (H20)
and chloroform (CHCIs). The aqueous layer was further partitioned with n-butanol (n-BuOH).

Chromatography: The n-BuOH soluble fraction was subjected to a series of column
chromatography steps. This included separation on Diaion HP-20, silica gel, and
octadecylsilyl (ODS) silica gel columns.

Purification: Final purification was achieved by high-performance liquid chromatography
(HPLC) to yield pure Yadanzioside K.

Spectroscopic Analysis

NMR Spectroscopy: *H NMR and 3C NMR spectra were recorded on a JEOL JNM-A500
spectrometer operating at 500 MHz for *H and 125 MHz for 13C. Chemical shifts are reported
in ppm relative to the solvent peak of pyridine-ds (0H 8.71, 7.55, 7.19; 0C 149.8, 135.5,
123.5).

Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-
FABMS) was performed on a JEOL JMS-700 MStation mass spectrometer.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of Yadanzioside K is depicted in the

following diagram. This process illustrates the steps from sample preparation to final structure

elucidation.
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Spectroscopic Analysis Structure Elucidation
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Caption: Workflow for the isolation and structural elucidation of Yadanzioside K.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Yadanzioside K: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1496028#spectroscopic-data-nmr-ms-for-
yadanzioside-K]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1496028?utm_src=pdf-body-img
https://www.benchchem.com/product/b1496028?utm_src=pdf-body
https://www.benchchem.com/product/b1496028#spectroscopic-data-nmr-ms-for-yadanzioside-k
https://www.benchchem.com/product/b1496028#spectroscopic-data-nmr-ms-for-yadanzioside-k
https://www.benchchem.com/product/b1496028#spectroscopic-data-nmr-ms-for-yadanzioside-k
https://www.benchchem.com/product/b1496028#spectroscopic-data-nmr-ms-for-yadanzioside-k
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1496028?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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